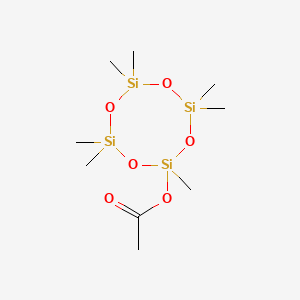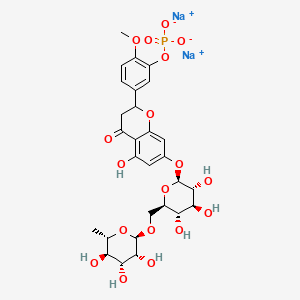
Triethylphosphinegold I diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylphosphinegold I diethyldithiocarbamate is a chemical compound with the molecular formula C11H25AuNPS2 and a molecular weight of 463.39 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its gold(I) center, which is coordinated to a triethylphosphine ligand and a diethyldithiocarbamate ligand.
準備方法
Synthetic Routes and Reaction Conditions
Triethylphosphinegold I diethyldithiocarbamate can be synthesized through the reaction of gold(I) chloride with triethylphosphine and sodium diethyldithiocarbamate in an appropriate solvent. The reaction typically proceeds under mild conditions, with the gold(I) chloride being dissolved in a solvent such as dichloromethane, followed by the addition of triethylphosphine and sodium diethyldithiocarbamate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the careful handling of gold(I) chloride and other reagents to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Triethylphosphinegold I diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of different gold complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include gold(III) complexes, elemental gold, and substituted gold complexes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Triethylphosphinegold I diethyldithiocarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of triethylphosphinegold I diethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound is known to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This mechanism is similar to that of other gold-based drugs, such as auranofin .
類似化合物との比較
Similar Compounds
Similar compounds to triethylphosphinegold I diethyldithiocarbamate include:
Auranofin: A gold(I) complex with anti-inflammatory and anticancer properties.
Gold(III) diethyldithiocarbamate: Another gold complex with potential therapeutic applications.
Gold(I) phosphine complexes: A class of compounds with various biological activities.
Uniqueness
This compound is unique due to its specific combination of ligands, which confer distinct chemical and biological properties. The presence of both triethylphosphine and diethyldithiocarbamate ligands enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25AuNPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)

![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)


![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
